REACTION_CXSMILES
|
[CH2:1]([O:17][C:18]([NH:20][C:21]1[CH:29]=[CH:28][C:27]([CH3:30])=[CH:26][C:22]=1[C:23]([OH:25])=[O:24])=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].ClC(OCC)=O>N1C=CC=CC=1>[CH2:1]([O:17][C:18]1[O:24][C:23](=[O:25])[C:22]2[CH:26]=[C:27]([CH3:30])[CH:28]=[CH:29][C:21]=2[N:20]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC)OC(=O)NC1=C(C(=O)O)C=C(C=C1)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Name
|
|
Quantity
|
4.93 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
ice water
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture has been stirred at 0° C. for 1 h and at room temperature for 2 h it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid is filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC)OC1=NC2=C(C(O1)=O)C=C(C=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.2 mmol | |
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |